3-(1-Naphthyl)allyl chloride
Description
3-(1-Naphthyl)allyl chloride is an organochlorine compound featuring a naphthalene moiety substituted with an allyl chloride group. The naphthalene group contributes to aromatic stability and enhances π-π interactions, making it valuable in organic synthesis, particularly in catalytic processes and material science applications.
Properties
Molecular Formula |
C13H11Cl |
|---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-(3-chloroprop-1-enyl)naphthalene |
InChI |
InChI=1S/C13H11Cl/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H,10H2 |
InChI Key |
WOSAIZGZGABYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CCCl |
Origin of Product |
United States |
Chemical Reactions Analysis
Stereospecific Isomerization to Vinyl Chlorides
Allylic chlorides undergo stereospecific isomerization via a -proton shift mechanism, forming vinyl chlorides. For 3-(1-Naphthyl)allyl chloride, this reaction could proceed under basic conditions (e.g., TBD, a bicyclic guanidine base) to yield a vinyl chloride with a stereogenic center. Key features:
-
Mechanism : A tight ion pair intermediate forms, facilitating chirality transfer from the starting allylic chloride to the product .
-
Conditions : Typically requires elevated temperatures (e.g., 60°C) and a strong base to deprotonate the allylic position .
-
Selectivity : High stereospecificity is observed, with Z:E ratios up to 96:4 under optimized conditions .
Example Data (Adapted from Similar Reactions):
| Reaction Parameter | Value |
|---|---|
| Base | TBD |
| Temperature | 60°C |
| Stereomeric Ratio (Z:E) | 96:4 |
| Yield | Up to 96% |
Allylic Substitution Reactions
The allylic chloride moiety in this compound can participate in nucleophilic substitution, particularly under palladium catalysis. These reactions typically involve:
-
Pd-Catalyzed Alkylation/Amination :
-
Mechanism : The allylic chloride acts as an electrophile, undergoing substitution with nucleophiles (e.g., malonates, amines) .
-
Catalyst : Chiral ligands (e.g., R,R-DACH-naphthyl complexes) enable enantioselective reactions, achieving ee values up to 97% .
-
Scope : Tolerates diverse substrates, including those with electron-donating or withdrawing groups at the naphthyl position .
-
Example Catalytic Data (Adapted from Similar Systems):
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| Pd/(R,R)-DACH-naphthyl | Allylic chloride | 87 | 92 |
Hydrolysis and Functional Group Transformations
Hydrolysis of this compound under basic or acidic conditions could yield allylic alcohols or epoxides. The naphthyl group may stabilize intermediates or influence reaction pathways, though specific data for this compound are unavailable.
Cross-Coupling Reactions
The allylic chloride could participate in cross-coupling reactions (e.g., Suzuki, Heck) using transition metal catalysts. For example:
-
Heck Reaction : Formation of arylated alkenes via Pd-catalyzed coupling with alkenes or alkynes .
-
Suzuki Coupling : Potential for forming biaryl compounds if the naphthyl group acts as a directing substituent.
Key Findings from Related Research
-
Stereospecificity : Allylic chlorides exhibit high stereospecificity in isomerization reactions, enabling the synthesis of enantioenriched vinyl halides .
-
Catalyst Influence : Chiral ligands (e.g., R,R-DACH-naphthyl) significantly enhance enantioselectivity in Pd-catalyzed allylic substitutions .
-
Substrate Tolerance : Electron-donating groups (e.g., methyl) on the allyl moiety improve reaction yields, while electron-withdrawing groups may reduce reactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chloroallyl-Substituted Naphthalene Derivatives
Compounds like 1-(3-chloroallyl)-4-phenylnaphthalene (7d) and 1-(3-chloroallyl)-4-bromonaphthalene (7e) share structural similarities with 3-(1-Naphthyl)allyl chloride but differ in substituents (phenyl or bromo groups instead of hydrogen). Key distinctions include:
- Applications : These derivatives are used in palladium-catalyzed carbocycle synthesis, where the substituents influence regioselectivity and product stability .
Table 1: Comparison of Chloroallyl-Naphthalene Derivatives
(2E)-3-(1-Naphthyl)acryloyl Chloride
This compound differs by replacing the allyl chloride group with an acryloyl chloride moiety. Key comparisons include:
- Synthesis : Prepared via reaction of (2E)-3-(1-Naphthyl)acrylic acid with thionyl chloride, contrasting with the palladium-mediated routes for chloroallyl derivatives .
- Physico-Chemical Properties : Higher molar mass (216.66 g/mol vs. ~176.68 g/mol for this compound) and distinct applications in photosensitive materials and fluorescent dyes .
Allyl Chloride (3-Chloropropene)
While simpler in structure, allyl chloride (C₃H₅Cl) serves as a benchmark for understanding reactivity:
- Reactivity : The absence of a naphthyl group in allyl chloride limits its aromatic interactions but enhances its versatility in producing epoxies, resins, and pharmaceuticals .
- Toxicity : Both compounds require careful handling, but this compound’s larger structure may reduce volatility compared to allyl chloride, altering inhalation risks .
Catalytic Performance
This compound demonstrates superior performance in palladium-catalyzed dearomatization reactions compared to non-aromatic allyl chlorides. The naphthyl group stabilizes transition states, improving yield and selectivity in carbocycle formation .
Industrial Relevance
Unlike bulk chemicals like allyl chloride (used in epoxy resins and water treatment polymers ), this compound is a specialty chemical. Its niche applications include synthesizing chiral ligands and bioactive molecules, driven by the naphthyl group’s steric and electronic effects .
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